molecular formula C25H22Cl3FN6O8S2 B13995216 4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-38-4

4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid

Cat. No.: B13995216
CAS No.: 25288-38-4
M. Wt: 724.0 g/mol
InChI Key: IAGSLWLBYJRAAZ-UHFFFAOYSA-N
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Description

4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as chloro, amino, and sulfonyl fluoride. Its unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, such as 2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine and 3-chloro-4-hydroxybenzaldehyde. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and sulfonylation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The process is carefully monitored to maintain the desired reaction parameters and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-chloropyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2,4,6-Trichloropyrimidine

Uniqueness

Compared to similar compounds, 4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride stands out due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

25288-38-4

Molecular Formula

C25H22Cl3FN6O8S2

Molecular Weight

724.0 g/mol

IUPAC Name

4-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C25H20Cl3FN6O4S.H2O4S/c26-17-7-2-14(10-18(17)27)22-20(34-24(31)35-23(22)30)12-39-21-8-1-13(9-19(21)28)11-32-25(36)33-15-3-5-16(6-4-15)40(29,37)38;1-5(2,3)4/h1-10H,11-12H2,(H2,32,33,36)(H4,30,31,34,35);(H2,1,2,3,4)

InChI Key

IAGSLWLBYJRAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=CC(=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

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